1,1,1-Trimethylhydrazinium iodide

Description

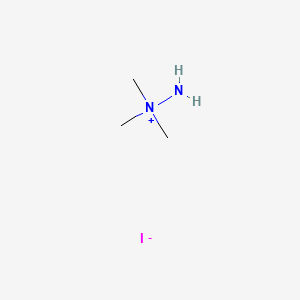

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

amino(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N2.HI/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNPDVKKRBWQAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954539 | |

| Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,1,1-Trimethylhydrazinium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3288-80-0 | |

| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3288-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3288-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3288-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling a Chemical Misidentification: 1,1,1-Trimethylhydrazinium Iodide and its Lack of a Role in Vagus Nerve Stimulation

An in-depth analysis of the scientific literature reveals no established mechanism of action for 1,1,1-trimethylhydrazinium iodide in the context of vagus nerve stimulation (VNS). The compound is a laboratory reagent for organic synthesis, and its association with therapeutic VNS appears to be a case of mistaken identity, likely confused with the cardiovascular drug Meldonium.

This technical guide addresses the user's query by first clarifying the distinct identities of this compound and Meldonium. It then details the established mechanism of action for Meldonium and the principles of vagus nerve stimulation, highlighting the absence of any scientifically validated link between this compound and neurological or physiological modulation via the vagus nerve.

Correcting the Identification: A Tale of Two Trimethylhydrazinium Compounds

It is critical to differentiate between two structurally distinct compounds that share a trimethylhydrazinium core:

-

This compound: This compound is primarily documented in chemical literature as a reagent for aromatic amination, a process in organic synthesis.[1][2][3][4][5][6][7][8] There is no scientific evidence to suggest it possesses any pharmacological activity or has been investigated for therapeutic use. Toxicological data indicates it can cause convulsions and cardiac changes in high-dose animal studies and is classified as a skin and eye irritant.[9]

-

Meldonium (3-(2,2,2-trimethylhydrazinium)propionate): This is a well-established pharmaceutical, primarily used as an anti-ischemic medication.[6][10] Its mechanism of action is well-documented and revolves around the modulation of cellular energy metabolism.[9][10][11][12][13][14][15][16][17]

The user's query regarding the mechanism of action of "this compound" in VNS is likely a conflation of these two distinct chemical entities.

The Established Mechanism of Action of Meldonium

Meldonium's therapeutic effects are not related to vagus nerve stimulation but are a consequence of its role as a fatty acid oxidation inhibitor.[11][14] It acts as a structural analog of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine.

The primary mechanism involves the inhibition of the enzyme gamma-butyrobetaine dioxygenase (GBB), which is the final step in carnitine synthesis.[9][12][14] By inhibiting this enzyme, Meldonium reduces the levels of L-carnitine.[13] L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation, a major pathway for energy production that is highly oxygen-dependent.

In conditions of ischemia (reduced blood flow and oxygen), the accumulation of cytotoxic intermediates of fatty acid beta-oxidation can lead to cellular damage.[9][11] By reducing carnitine levels, Meldonium shifts the cell's energy metabolism from fatty acid oxidation to glycolysis, which is a less oxygen-demanding process.[10][11][12] This metabolic shift is believed to be the basis of its cardioprotective and neuroprotective effects.[3][9]

Signaling Pathway of Meldonium's Action

Figure 1: Meldonium's Mechanism of Action . A diagram illustrating how Meldonium inhibits carnitine biosynthesis, leading to a reduction in fatty acid oxidation.

Vagus Nerve Stimulation (VNS): An Overview of its Mechanism

Vagus nerve stimulation is a therapeutic modality that involves the electrical stimulation of the vagus nerve, a key component of the parasympathetic nervous system.[13][15][16] It is an approved treatment for refractory epilepsy and treatment-resistant depression.[15][16]

The mechanisms of VNS are complex and not fully elucidated but are known to involve:

-

Neurotransmitter Modulation: VNS can increase the release of neurotransmitters such as norepinephrine and serotonin in various brain regions, which is thought to contribute to its antidepressant and anti-seizure effects.[13]

-

Anti-inflammatory Effects: The vagus nerve plays a crucial role in the "cholinergic anti-inflammatory pathway," a reflex mechanism that can modulate the immune response and reduce inflammation.[13]

-

Modulation of Brain Networks: VNS can alter the activity and connectivity of brain networks involved in mood regulation and seizure generation.[13][15]

While VNS can be modulated by certain pharmacological agents, there is no evidence to suggest that this compound is one such agent.[12]

Conceptual Workflow of Vagus Nerve Stimulation

Figure 2: VNS Conceptual Workflow . A simplified diagram showing the pathway from electrical stimulation of the vagus nerve to its therapeutic effects.

Conclusion: No Evidence for a Mechanism of Action

For researchers, scientists, and drug development professionals, this distinction is crucial. Future investigations into chemical modulators of VNS should be based on compounds with demonstrated biological activity and plausible mechanisms for interacting with the nervous system. Based on current scientific understanding, this compound does not meet these criteria.

References

- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 2. Meldonium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. Meldonium | C6H14N2O2 | CID 123868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3288-80-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. Meldonium - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. US7706875B2 - Modulation of drug effects by vagus nerve stimulation - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Trimethylhydrazine|CAS 1741-01-1|Research Compound [benchchem.com]

- 15. Vagus Nerve Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vagus nerve stimulation - Mayo Clinic [mayoclinic.org]

- 17. Investigating meldonium and trimetazidine as performance enhancing drugs by olympic athletes [morressier.com]

physical and chemical properties of 1,1,1-trimethylhydrazinium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-trimethylhydrazinium iodide (TMHI), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in complex chemical transformations.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid that serves as a key reagent in modern organic chemistry, particularly in the amination of aromatic compounds.[1] It is recognized for its role in Vicarious Nucleophilic Substitution (VNS) reactions, offering a method to introduce amino groups into electron-deficient aromatic rings.[1]

Structural and General Properties

Below is a summary of the fundamental properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | TMHI, Trimethylhydrazonium iodide | [2] |

| CAS Number | 3288-80-0 | [3] |

| Molecular Formula | C₃H₁₁IN₂ | [3] |

| Molecular Weight | 202.04 g/mol | [3][4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 225-230 °C (decomposes) | |

| Stability | Stable for months at room temperature | [1] |

Solubility

Spectroscopic Data

Detailed experimental spectra for this compound were not found in the performed search. However, based on its structure, the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Two main signals are anticipated:

-

A singlet for the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen.

-

A broad singlet for the two protons of the amino group (-NH₂). The chemical shift of the -NH₂ protons can be variable and may be affected by the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A single signal is expected for the three equivalent methyl carbons. The chemical shift would be in the typical range for a carbon attached to a positively charged nitrogen atom.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for:

-

N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-H stretching and bending vibrations of the methyl groups.

-

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is a straightforward quaternization reaction.

Experimental Protocol:

-

Reactants: 1,1-Dimethylhydrazine and Methyl Iodide.[1]

-

Procedure: Methyl iodide is added to a solution of 1,1-dimethylhydrazine. The reaction is typically carried out in a suitable solvent, such as an ether or alcohol, at or below room temperature. The product, being a salt, often precipitates from the reaction mixture and can be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Below is a workflow diagram for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary application of this compound is as an aminating agent in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient aromatic compounds, such as nitroarenes.[1]

Experimental Protocol for Vicarious Nucleophilic Substitution:

-

Substrate: An electron-deficient aromatic compound (e.g., nitrobenzene).

-

Reagents: this compound and a strong base (e.g., potassium tert-butoxide).[1]

-

Solvent: A dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1]

-

Procedure: The aromatic substrate and this compound are dissolved in the dry solvent. The strong base is then added portion-wise at a controlled temperature, often at or below room temperature. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

-

Work-up: The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

The reaction is characterized by the formation of a deep red solution and the evolution of trimethylamine gas.[1]

Mechanism of Action: Vicarious Nucleophilic Substitution

The VNS reaction using TMHI proceeds through a well-defined mechanism.

-

Deprotonation: A strong base deprotonates the terminal nitrogen of this compound to form a reactive ylide intermediate.

-

Nucleophilic Attack: The ylide attacks the electron-deficient aromatic ring at a position ortho or para to the electron-withdrawing group, forming a σ-complex (Meisenheimer-like adduct).

-

β-Elimination: The σ-complex undergoes a β-elimination of trimethylamine, a good leaving group, facilitated by the base.

-

Protonation: The resulting anion is protonated during aqueous workup to yield the aminated aromatic product.

Below is a diagram illustrating the signaling pathway of the VNS reaction.

Caption: The VNS mechanism using this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Class | Description | Source |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | |

| Skin Corrosion/Irritation | Causes skin irritation. | |

| Eye Damage/Irritation | Causes serious eye irritation. | |

| Respiratory Sensitization | May cause respiratory irritation. | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.

-

Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place.

This guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult the primary literature and safety data sheets to ensure safe and effective use.

References

The Advent of 1,1,1-Trimethylhydrazinium Iodide: A Technical Guide to its Discovery, Development, and Application in Aromatic Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and application of 1,1,1-trimethylhydrazinium iodide (TMHI). It details the seminal work that introduced TMHI as a potent reagent for the vicarious nucleophilic substitution (VNS) of hydrogen in electron-deficient aromatic compounds, a significant advancement in the field of organic synthesis. This document includes a historical perspective on aromatic amination, detailed experimental protocols for the synthesis of TMHI and its use in VNS reactions, a thorough compilation of its physicochemical and reaction data, and a detailed mechanistic explanation of its reactivity.

Introduction: The Challenge of Aromatic Amination

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic chemistry, with wide-ranging implications for the synthesis of pharmaceuticals, agrochemicals, and materials. Historically, direct amination of aromatic C-H bonds was a significant challenge, particularly for electron-deficient systems.

Historical Context: Aromatic Amination Methods Prior to 1996

Before the advent of modern cross-coupling reactions, the synthesis of arylamines primarily relied on a few classical methods:

-

Reduction of Nitroarenes: This was the most common method, involving the reduction of a nitro group, which is strongly deactivating and meta-directing, to an amino group. This multi-step process (nitration followed by reduction) had limitations in terms of functional group tolerance and regioselectivity.

-

Nucleophilic Aromatic Substitution (SNAr): This method requires the presence of a good leaving group (typically a halide) on the aromatic ring and strong activation by electron-withdrawing groups. Its scope is limited to specific substitution patterns.

-

Chichibabin Reaction: This reaction allows for the amination of nitrogen-containing heterocycles but is not generally applicable to carbocyclic aromatic compounds.

These methods often suffered from harsh reaction conditions, limited scope, and the generation of significant waste, highlighting the need for more direct and efficient approaches. The following diagram illustrates the logical gap that this compound (TMHI) filled in the field of aromatic amination.

Caption: Logical diagram illustrating the role of TMHI in overcoming the limitations of previous aromatic amination methods.

The Discovery and Development of this compound

The landscape of aromatic amination was significantly altered in 1996 with the publication by Philip F. Pagoria, Alexander R. Mitchell, and Robert D. Schmidt from the Lawrence Livermore National Laboratory.[1] Their seminal paper in The Journal of Organic Chemistry introduced this compound (TMHI) as a novel and highly reactive reagent for the amination of nitroarenes via vicarious nucleophilic substitution (VNS) of hydrogen.[1]

While the VNS reaction, discovered by Mieczysław Mąkosza, had been established as a powerful tool for C-C bond formation, its application for direct amination was less developed. The work by Pagoria and colleagues demonstrated that TMHI could efficiently introduce an amino group into electron-deficient aromatic rings under mild conditions.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's properties is crucial for its effective application. The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₁₁IN₂ |

| Molecular Weight | 202.04 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 225-230 °C (decomposes) |

| CAS Number | 3288-80-0 |

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR | Data not available in the searched literature |

| ¹³C NMR | Data not available in the searched literature |

Note: While the supporting information for the 1996 publication likely contains NMR data, it could not be retrieved through the conducted searches.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical vicarious nucleophilic substitution reaction, based on the seminal 1996 publication.[1]

Synthesis of this compound

The synthesis of TMHI is a straightforward procedure involving the quaternization of 1,1-dimethylhydrazine with methyl iodide.[1]

Procedure:

-

To a solution of 1,1-dimethylhydrazine in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) cooled in an ice bath, slowly add an equimolar amount of methyl iodide.

-

Stir the reaction mixture at room temperature for several hours.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

The following diagram outlines the experimental workflow for the synthesis of TMHI.

Caption: Experimental workflow for the synthesis of this compound.

Vicarious Nucleophilic Substitution of Nitroarenes using TMHI

The amination of nitroarenes using TMHI is typically carried out in a polar aprotic solvent in the presence of a strong base.[1]

Procedure:

-

To a solution of the nitroarene in dry dimethyl sulfoxide (DMSO), add this compound.

-

Cool the mixture in an ice bath and add a strong base, such as potassium tert-butoxide or sodium methoxide, portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the product by column chromatography.

Table 3: Yields of Amination of 3-Substituted Nitrobenzenes with TMHI[1]

| Substituent (X in 3-X-C₆H₄NO₂) | Product(s) | Total Yield (%) |

| H | 2-Nitroaniline, 4-Nitroaniline | 95 |

| Cl | 2-Amino-4-chloronitrobenzene, 4-Amino-2-chloronitrobenzene | 85 |

| Br | 2-Amino-4-bromonitrobenzene, 4-Amino-2-bromonitrobenzene | 80 |

| I | 2-Amino-4-iodonitrobenzene, 4-Amino-2-iodonitrobenzene | 75 |

| OCH₃ | 2-Amino-4-methoxynitrobenzene, 4-Amino-2-methoxynitrobenzene | 66 |

| CF₃ | 2-Amino-4-(trifluoromethyl)nitrobenzene, 4-Amino-2-(trifluoromethyl)nitrobenzene | 90 |

Mechanism of Action: The VNS Pathway

The reaction of TMHI with nitroarenes proceeds through the Vicarious Nucleophilic Substitution (VNS) mechanism. This multi-step process is initiated by the deprotonation of TMHI by a strong base to form a reactive ylide intermediate.

The key steps of the mechanism are:

-

Ylide Formation: The strong base removes a proton from the amino group of TMHI to generate a nucleophilic ylide.

-

Nucleophilic Attack: The ylide attacks the electron-deficient aromatic ring at a position ortho or para to the nitro group, forming a σ-adduct (Meisenheimer complex).

-

Elimination of Trimethylamine: The σ-adduct undergoes elimination of trimethylamine to form a new anion.

-

Protonation: The anionic intermediate is protonated upon workup to yield the final aminated nitroarene product.

The following diagram illustrates the signaling pathway (reaction mechanism) for the VNS amination of a nitroarene with TMHI.

Caption: Reaction mechanism for the Vicarious Nucleophilic Substitution of a nitroarene using TMHI.

Conclusion

The introduction of this compound by Pagoria, Mitchell, and Schmidt in 1996 represented a significant milestone in synthetic organic chemistry.[1] It provided a novel, efficient, and regioselective method for the direct amination of electron-deficient aromatic compounds, addressing many of the limitations of previous methods. The mild reaction conditions and the accessibility of the reagent have made the VNS reaction with TMHI a valuable tool for organic chemists in both academic and industrial settings. Further research into related quaternary hydrazinium salts and their applications continues to expand the utility of this important class of reagents.

References

Theoretical Insights into the Reactivity of 1,1,1-Trimethylhydrazinium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trimethylhydrazinium iodide (TMHI) has emerged as a potent and highly reactive reagent in modern organic synthesis. This technical guide provides an in-depth analysis of the theoretical and experimental studies concerning its reactivity, with a primary focus on its application in the amination of electron-deficient aromatic systems through Vicarious Nucleophilic Substitution (VNS). This document summarizes key quantitative data, details experimental protocols, and visualizes reaction mechanisms and workflows to serve as a comprehensive resource for researchers in organic chemistry and drug development.

Introduction

This compound (TMHI) is a stable, crystalline solid that has gained significant attention as a novel aminating agent.[1] Its primary utility lies in the direct amination of nitroarenes and other electron-poor aromatic compounds, a reaction that proceeds under mild conditions with high efficiency.[1] The reaction mechanism, Vicarious Nucleophilic Substitution (VNS) of hydrogen, allows for the introduction of an amino group into positions that are often inaccessible through classical methods, making TMHI a valuable tool for the synthesis of unique structural motifs.[1] This guide delves into the theoretical underpinnings of TMHI's reactivity, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₁IN₂ | [2] |

| Molecular Weight | 202.04 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 225-230 °C (decomposes) | [3][4] |

| CAS Number | 3288-80-0 | [2][4] |

Theoretical Studies and Reaction Mechanism

The reactivity of TMHI in VNS reactions has been a subject of theoretical investigation, particularly concerning the regioselectivity of the amination process. Quantum-chemical calculations have been employed to understand the transition state energies and the stability of reaction intermediates.[3]

The generally accepted mechanism for the VNS amination of nitroarenes using TMHI is initiated by the deprotonation of TMHI by a strong base to form a reactive ylide intermediate. This ylide then undergoes nucleophilic addition to the electron-deficient aromatic ring, forming a σ-adduct. Subsequent elimination of trimethylamine and a proton, followed by rearomatization, yields the aminated product.[3]

Quantum-Chemical Calculations

Theoretical studies on the amination of mononitroquinolines with TMHI have provided valuable insights into the reaction's regioselectivity. The calculations of transition state (TS) energies and heats of formation of the intermediate σ-adducts have shown a strong correlation with the experimentally observed product distributions.[3] These findings suggest that the reaction is under kinetic control.[3]

Table 2: Calculated Differences in Transition State Energies for the Formation of Ortho Isomers of Aminated Nitroquinolines [3]

| Substrate | ΔE (kcal/mol) |

| 3-Nitroquinoline | 3.77 |

| 6-Nitroquinoline | 4.72 |

| 7-Nitroquinoline | 4.73 |

These calculated energy differences are substantial and align with the preferential formation of the ortho-aminated products observed experimentally.[3]

Reactivity and Applications in Aromatic Amination

TMHI is a highly effective reagent for the amination of a variety of electron-deficient aromatic compounds, most notably nitroarenes. The reaction typically proceeds in high yields under mild conditions.

Amination of Nitroarenes

The reaction of TMHI with 3-substituted nitrobenzenes results in the formation of monoaminated products in yields ranging from 66% to 95%.[1] A key feature of TMHI's reactivity is its ability to produce both ortho and para aminated isomers, in contrast to other aminating agents that may exhibit exclusive para-selectivity.[1] Furthermore, its high reactivity is demonstrated by the efficient conversion of 1,3-dinitrobenzene to 2,4-dinitro-1,3-phenylenediamine.[1]

Table 3: Yields of Aminated Products from the Reaction of TMHI with Various Nitroarenes

| Substrate | Product(s) | Yield (%) | Reference |

| 3-Nitrotoluene | 2-Amino-3-nitrotoluene & 4-Amino-3-nitrotoluene | 85 | [1] |

| 3-Nitroanisole | 2-Amino-3-nitroanisole & 4-Amino-3-nitroanisole | 92 | [1] |

| 3-Nitrobenzoic Acid | 2-Amino-3-nitrobenzoic acid & 4-Amino-3-nitrobenzoic acid | 66 | [1] |

| 1,3-Dinitrobenzene | 2,4-Dinitro-1,3-phenylenediamine | 95 | [1] |

| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 95 | [3][5] |

| 5-Nitroquinoline | 6-Amino-5-nitroquinoline | 86 | [5] |

| 6-Nitroquinoline | 5-Amino-6-nitroquinoline & 7-Amino-6-nitroquinoline | 91 | [5] |

| 7-Nitroquinoline | 8-Amino-7-nitroquinoline | 90 | [5] |

| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | 61 | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of TMHI in synthesis. The following protocols are based on methodologies reported in the literature.[6]

Synthesis of this compound (TMHI)

-

Reagents and Equipment: 1,1-dimethylhydrazine, methyl iodide, diethyl ether, round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

To a stirred solution of 1,1-dimethylhydrazine (1.0 eq) in diethyl ether, add methyl iodide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

General Procedure for the Amination of Nitroarenes with TMHI

-

Reagents and Equipment: this compound, nitroarene, potassium tert-butoxide (or sodium methoxide), dry dimethyl sulfoxide (DMSO), round-bottom flask, magnetic stirrer, nitrogen atmosphere.

-

Procedure:

-

To a solution of the nitroarene (1.0 eq) in dry DMSO under a nitrogen atmosphere, add potassium tert-butoxide (2.5 eq) in one portion.

-

Stir the mixture at room temperature for 5 minutes.

-

Add this compound (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the aminated product.

-

Visualizations

Proposed Reaction Mechanism of VNS Amination

References

- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 1,1,1-三甲基碘化肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1,1,1-Trimethylhydrazinium Iodide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1-trimethylhydrazinium iodide, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 3.20 | Singlet | DMSO-d₆ |

¹³C NMR Data

No publicly available experimental ¹³C NMR data was found for this compound at the time of this publication.

Infrared (IR) Spectroscopy

No publicly available experimental IR absorption data was found for this compound at the time of this publication. General expected absorptions are listed in the experimental protocols section.

Mass Spectrometry (MS)

No publicly available experimental mass spectrometry data was found for this compound at the time of this publication. Expected fragmentation patterns are discussed in the experimental protocols section.

Experimental Protocols

Detailed methodologies for the acquisition of the presented and expected spectroscopic data are outlined below.

Synthesis of this compound

This compound can be synthesized by the reaction of 1,1-dimethylhydrazine with methyl iodide.[1][2][3] This reaction typically results in a stable, crystalline solid.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument, is used for analysis.

¹H NMR Spectroscopy:

-

Acquisition: Standard proton NMR spectra are acquired.

-

Referencing: Chemical shifts are referenced to the residual solvent peak. For DMSO-d₆, this is typically around 2.50 ppm.

-

Expected Signals: A single peak corresponding to the nine equivalent protons of the three methyl groups is expected. The amino protons may be observable, potentially as a broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a single peak for each unique carbon environment.

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at approximately 39.52 ppm).

-

Expected Signals: A single signal is expected for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a solid, a suitable method for IR analysis is the Potassium Bromide (KBr) pellet method. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H stretch: Around 3300-3100 cm⁻¹ (can be broad).

-

C-H stretch (from methyl groups): Around 2950-2850 cm⁻¹.

-

N-H bend: Around 1600 cm⁻¹.

-

C-H bend (from methyl groups): Around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹.

-

N-N stretch: This can be a weak absorption and may be difficult to assign definitively.

-

Mass Spectrometry (MS)

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for analyzing quaternary ammonium salts like this compound.

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Data Acquisition:

-

Mode: Positive ion mode is used to detect the cationic nature of the molecule.

-

Expected Ions: The primary ion observed would be the molecular cation, [C₃H₁₁N₂]⁺, with a calculated m/z of 75.09. Depending on the instrument conditions and the presence of adducts, other ions may be observed. Fragmentation of the molecular ion could lead to the loss of an amino group (-NH₂) or methyl groups (-CH₃).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

In-Depth Technical Guide on the Solubility of 1,1,1-Trimethylhydrazinium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1-Trimethylhydrazinium iodide is a quaternary hydrazinium salt with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This guide provides a summary of the available solubility data for analogous compounds, outlines a detailed experimental protocol for determining the precise solubility of this compound, and presents a visual workflow of this procedure. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from a structurally similar compound, tetramethylammonium iodide, to provide qualitative insights and a framework for empirical determination.

Solubility Data

For comparative purposes, the table below summarizes the available qualitative and quantitative solubility data for tetramethylammonium iodide.

Table 1: Solubility of Tetramethylammonium Iodide in Various Solvents

| Solvent | Chemical Formula | Solubility Description | Temperature (°C) | Data Type | Reference |

| Water | H₂O | Sparingly soluble | Not specified | Qualitative | [1] |

| Water | H₂O | 0.262 M | 25 | Quantitative | [2] |

| Anhydrous Ethanol | C₂H₅OH | Soluble | Not specified | Qualitative | [2] |

| Ethanol | C₂H₅OH | Sparingly soluble | Not specified | Qualitative | [1] |

| Acetone | C₃H₆O | Sparingly soluble | Not specified | Qualitative | [1] |

| Chloroform | CHCl₃ | Insoluble | Not specified | Qualitative | [1] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not specified | Qualitative | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not specified | Qualitative | [3] |

It is important to note that qualitative descriptions such as "soluble" and "sparingly soluble" are not sufficient for applications requiring precise concentration control. Therefore, the experimental determination of solubility for this compound is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.[4][5]

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Screw-capped vials

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical instrument

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.[2]

-

Pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[2][6] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the solution is constant.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent has evaporated, reweigh the vial containing the solid residue.

-

Data Analysis

-

Gravimetric Analysis:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Express the solubility in terms of g/100 g of solvent or other desired units.

-

-

Instrumental Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently scarce, this guide provides a robust framework for researchers to address this knowledge gap. By utilizing the provided experimental protocol, scientists can generate reliable and accurate solubility data tailored to their specific needs. The solubility information for the analogous compound, tetramethylammonium iodide, offers a preliminary indication of the expected behavior, suggesting higher solubility in polar organic solvents. The systematic determination of the solubility of this compound will undoubtedly facilitate its broader application in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Stability and Storage of 1,1,1-Trimethylhydrazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,1-trimethylhydrazinium iodide. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details the known stability profile, potential degradation pathways, and recommended handling and storage procedures. It also outlines experimental protocols for stability assessment based on established scientific principles and regulatory guidelines.

Chemical and Physical Properties

This compound is a quaternary hydrazinium salt. It is a crystalline solid that is stable for months at room temperature.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₁₁IN₂ | [2] |

| Molecular Weight | 202.04 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 225-230 °C (decomposes) | |

| CAS Number | 3288-80-0 | [2] |

Stability Profile

This compound is generally considered a stable compound under standard laboratory conditions. However, like all chemical substances, its stability can be influenced by temperature, light, and humidity.

Thermal Stability

Hypothetical Thermal Degradation Data

The following table presents hypothetical data based on general knowledge of similar compounds to illustrate potential degradation rates at various temperatures. Note: This data is for illustrative purposes and is not based on direct experimental results for this compound.

| Temperature | Storage Duration (Weeks) | Hypothetical Purity (%) | Hypothetical Degradation Product(s) (%) |

| 40°C | 4 | >99 | <1 |

| 60°C | 4 | 98 | 2 |

| 80°C | 4 | 95 | 5 |

Photostability

Exposure to light, particularly UV radiation, can be a source of degradation for many chemical compounds. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[3][4][5][6] It is recommended to protect this compound from light, especially during long-term storage.

Hypothetical Photostability Data

This table illustrates a potential outcome of a photostability study conducted according to ICH Q1B guidelines.

| Light Source | Exposure Duration | Hypothetical Purity (%) | Hypothetical Degradation Product(s) (%) |

| Cool White Fluorescent Lamp (1.2 million lux hours) | As per ICH Q1B | >99 | <1 |

| UV-A Lamp (200 watt hours/square meter) | As per ICH Q1B | 99 | 1 |

Hydrolytic Stability

As an ionic salt, this compound is soluble in water. The stability of the compound in aqueous solutions, particularly at different pH values, has not been extensively reported. However, forced degradation studies under acidic, basic, and neutral conditions are standard practice to assess hydrolytic stability.[7][8][9][10]

Hypothetical Hydrolytic Stability Data

The following table provides a hypothetical representation of the stability of this compound in aqueous solutions at different pH values.

| pH | Storage Condition | Storage Duration (Days) | Hypothetical Purity (%) |

| 2 (0.01 M HCl) | Room Temperature | 7 | 99 |

| 7 (Water) | Room Temperature | 7 | >99 |

| 12 (0.01 M NaOH) | Room Temperature | 7 | 98 |

Recommended Storage and Handling

Based on the available information and general best practices for chemical reagents, the following storage and handling conditions are recommended for this compound:

-

Storage Temperature: Store at room temperature (20-25°C).

-

Light: Keep in a tightly sealed, light-resistant container.

-

Humidity: Store in a dry, well-ventilated place away from moisture.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound, based on established guidelines and practices.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,1-dimethylhydrazine with methyl iodide.[1][11]

Protocol:

-

In a round-bottom flask, disperse 1,1-dimethylhydrazine in a suitable dry solvent such as tetrahydrofuran (THF).

-

With continuous stirring, add methyl iodide dropwise to the solution.

-

Allow the reaction to proceed, which may result in the formation of a precipitate.

-

Filter the resulting reaction mixture.

-

If a co-solvent like acetonitrile is used, evaporate it from the filtrate to obtain the final product.

-

The successful synthesis can be confirmed by analytical techniques such as IR and ¹H-NMR spectroscopy.[11]

Caption: Synthesis workflow for this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8][9][10]

Caption: General workflow for forced degradation studies.

a) Hydrolytic Degradation:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep at room temperature for 7 days. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[7][8]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 7 days. If necessary, use elevated temperatures.[7][8]

-

Neutral Hydrolysis: Dissolve the compound in water and maintain at room temperature for 7 days, potentially with heating.

-

Sample Analysis: At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

b) Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for 7 days.[8]

-

Monitor the degradation at various time intervals using HPLC.

c) Thermal Degradation:

-

Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

-

Analyze the sample at different time points to assess the extent of degradation.

-

Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature.[12][13][14][15]

d) Photolytic Degradation:

-

Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][16]

-

A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

-

Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products.

Illustrative HPLC Method Parameters for Quaternary Ammonium Compounds:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)[17] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Potential Degradation Pathways

While specific degradation products of this compound have not been reported, potential degradation pathways can be inferred from its structure and the behavior of similar compounds.

Caption: Potential degradation pathways for this compound.

-

Thermal Degradation: The most likely thermal degradation pathway involves the Sₙ2 displacement of 1,1-dimethylhydrazine by the iodide ion, yielding methyl iodide.

-

Photolytic Degradation: UV light can induce the formation of radical species, leading to a complex mixture of degradation products.

-

Hydrolytic Degradation: The stability in aqueous solution will likely be pH-dependent. At extreme pH values, the hydrazinium moiety may undergo rearrangements or decomposition.

Conclusion

This compound is a valuable reagent that is stable for extended periods when stored under appropriate conditions. Protecting it from excessive heat, light, and moisture is key to maintaining its purity and reactivity. This guide provides a framework for understanding its stability and for developing robust analytical methods to monitor its quality over time. For critical applications, it is strongly recommended that researchers perform their own stability assessments under their specific experimental and storage conditions.

References

- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. jordilabs.com [jordilabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. epfl.ch [epfl.ch]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. azom.com [azom.com]

- 16. q1scientific.com [q1scientific.com]

- 17. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 1,1,1-Trimethylhydrazinium Iodide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1,1,1-trimethylhydrazinium iodide, a versatile reagent with significant applications in organic synthesis, particularly in the functionalization of aromatic compounds. This guide covers its chemical properties, synthesis, and established experimental protocols, presenting data in a clear and accessible format for laboratory use.

Core Chemical and Physical Properties

This compound, also known as Trimethylhydrazonium iodide or TMHI, is a stable, crystalline solid.[1] Its fundamental properties are summarized below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 3288-80-0 | [2][3] |

| Molecular Formula | C₃H₁₁IN₂ | [2][4] |

| Linear Formula | H₂NN(CH₃)₃I | |

| Molecular Weight | 202.04 g/mol | [2][3][5] |

| Melting Point | 225-230 °C (decomposition) | [3] |

| Appearance | Crystalline solid | [1] |

| SMILES String | [I-].C--INVALID-LINK--(C)N | [3] |

| InChI Key | HLNPDVKKRBWQAA-UHFFFAOYSA-M | [3] |

Molecular Structure

The molecular structure of this compound consists of a central nitrogen atom bonded to an amino group (-NH₂) and three methyl groups (-CH₃), forming a quaternary hydrazinium cation. This cation is paired with an iodide anion (I⁻).

Caption: 2D structure of this compound.

Experimental Protocols

This section details the synthesis of this compound and its primary application in the amination of aromatic compounds.

The compound is readily synthesized from 1,1-dimethylhydrazine and methyl iodide.[1] This straightforward procedure yields a stable, crystalline solid that can be stored for months at room temperature.[1]

Caption: General workflow for the synthesis of TMHI.

Detailed Protocol:

-

Reactants: 1,1-dimethylhydrazine and methyl iodide.[1]

-

Procedure: The reaction involves the quaternization of the more substituted nitrogen atom of 1,1-dimethylhydrazine with methyl iodide.[1] While specific solvent and temperature conditions can vary, the reaction is typically carried out in a suitable inert solvent.

-

Product Isolation: The resulting product, this compound, precipitates as a stable, crystalline solid.[1] It can be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried under a vacuum.

This compound is a highly effective reagent for the direct amination of electron-deficient aromatic rings, such as nitroarenes, through a Vicarious Nucleophilic Substitution (VNS) mechanism.[1][3][6] This method provides an efficient route to synthesize amino-substituted aromatics, which are crucial intermediates in drug development.[1]

General Experimental Setup:

-

Reagents: this compound (TMHI), a strong base (e.g., potassium tert-butoxide or sodium methoxide), and the nitroaromatic substrate.[1][6]

-

Solvent: Anhydrous dimethyl sulfoxide (DMSO) is commonly used.[1][6]

-

Procedure:

-

The nitroaromatic substrate and TMHI are dissolved in dry DMSO under an inert atmosphere.

-

A strong base, such as potassium tert-butoxide, is added portion-wise to the solution.[1][6]

-

The reaction is characterized by a rapid color change to a deep red and the evolution of trimethylamine gas.[1]

-

The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the aminated product is isolated through standard workup and purification procedures (e.g., extraction and chromatography).

-

Yields: This method has been reported to produce monoaminated products in good to excellent yields, ranging from 66% to 95%.[1]

Caption: Simplified logical steps of the VNS amination mechanism.

Safety and Handling

Proper safety precautions are essential when handling this compound due to its potential hazards.

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H360: May damage fertility or the unborn child. | [3] |

| Precautionary Statements | P201, P302 + P352, P305 + P351 + P338, P308 + P313 | [3] |

| Personal Protective Equipment | It is recommended to use an N95 dust mask, eye shields, and chemical-resistant gloves. | [3] |

Applications in Drug Discovery and Development

While not a therapeutic agent itself, this compound is a valuable tool in the synthesis of complex organic molecules. Its ability to introduce amino groups into electrophilic aromatic and heteroaromatic rings is particularly relevant for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The amination of nitroquinolines, for instance, provides access to scaffolds present in various biologically active compounds.[6] The regioselectivity offered by this reagent, which can differ from other aminating agents, allows for the synthesis of specific isomers that might otherwise be difficult to obtain.[1][7]

References

- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. 1,1,1-トリメチルヒドラジニウムヨウ化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Safety and Handling of 1,1,1-Trimethylhydrazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1,1,1-trimethylhydrazinium iodide. The information is compiled from various safety data sheets and scientific literature to ensure a high standard of accuracy and detail for professionals in research and drug development.

Chemical and Physical Properties

This compound is a stable, crystalline solid that is utilized as a reagent in organic synthesis, particularly for aromatic amination.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₁IN₂ | [2] |

| Molecular Weight | 202.04 g/mol | [2] |

| Appearance | White powder/crystalline solid | [1] |

| Melting Point | 225-230 °C (decomposes) | [3] |

| Solubility | Soluble in water. | [4] |

| Stability | Stable for months at room temperature.[1] | [1] |

Toxicological Data

The primary toxicological concern associated with this compound is its acute toxicity and potential as a neurotoxin.[5][6]

| Parameter | Value | Species | Route | Reference(s) |

| LD50 (Lethal Dose, 50%) | 255 mg/kg | Mouse | Intraperitoneal | [5] |

Note: A detailed experimental protocol for the LD50 study was not available in the public domain. General guidelines for acute oral toxicity testing as per OECD guidelines 420, 423, and 425 are available.[7][8] These protocols typically involve administering the substance to fasted animals (usually rats or mice) at various dose levels and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Reproductive Toxicity (Category 1B)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H360: May damage fertility or the unborn child.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 1,1-dimethylhydrazine with methyl iodide.[1]

Materials:

-

1,1-Dimethylhydrazine

-

Methyl Iodide

-

Anhydrous ether

Procedure:

-

To a solution of 1,1-dimethylhydrazine in anhydrous ether, add an equimolar amount of methyl iodide dropwise with stirring at room temperature.

-

A white precipitate of this compound will form.

-

Continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

-

Collect the solid product by filtration.

-

Wash the collected solid with anhydrous ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

CAUTION: 1,1-Dimethylhydrazine is corrosive, flammable, and a suspected carcinogen. Methyl iodide is toxic and a suspected carcinogen. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Signaling Pathways of Toxicity

Postulated Neurotoxicity Mechanism (as a Hydrazinium Compound)

Hydrazine and its derivatives are known to exhibit neurotoxicity by interfering with the metabolism of pyridoxine (vitamin B6).[1] This can lead to a reduction in the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), resulting in excitotoxicity and seizures.[1] It is plausible that this compound could act through a similar pathway.

Caption: Postulated neurotoxicity pathway of this compound.

Potential Cytotoxicity Mechanism (as a Quaternary Ammonium Compound)

Quaternary ammonium compounds (QACs) are cationic surfactants that can interact with and disrupt negatively charged cell membranes.[9] This interaction can lead to increased membrane permeability, loss of cellular integrity, and ultimately cell death.[9] This represents another potential, non-specific mechanism of toxicity for this compound.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Provide eyewash stations and safety showers in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Protect from moisture.

First-Aid Measures

In case of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Reactivity and Incompatibilities

-

Reactivity: Stable under recommended storage conditions.[10]

-

Incompatible Materials: Strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[10]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow for this compound.

References

- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | C3H11IN2 | CID 18683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: Amination of Nitroarenes with 1,1,1-Trimethylhydrazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the amination of nitroarenes using 1,1,1-trimethylhydrazinium iodide (TMHI). This method proceeds via a Vicarious Nucleophilic Substitution (VNS) of hydrogen, offering an efficient route to synthesize aromatic amines under mild conditions.[1] The protocol is particularly valuable for obtaining isomers that are not accessible with other nucleophilic aminating reagents.[1]

Overview and Principle

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the creation of pharmaceuticals, natural products, and functional materials.[2][3] The direct amination of nitroarenes presents a powerful tool for introducing amino groups into electron-deficient aromatic systems. This compound (TMHI) has emerged as a highly reactive and effective reagent for this transformation.[1]

The reaction is based on the Vicarious Nucleophilic Substitution (VNS) mechanism.[1][4] In the presence of a strong base, TMHI forms a nucleophilic ylide intermediate. This ylide attacks the electron-deficient nitroarene at positions ortho and para to the nitro group, forming a σ-adduct.[4] Subsequent elimination of the neutral trimethylamine molecule and protonation leads to the formation of the aminated product.[4][5] This method is characterized by high yields and mild reaction conditions.[1][6]

Reaction Mechanism: Vicarious Nucleophilic Substitution (VNS)

The diagram below illustrates the proposed mechanism for the amination of a nitroarene with TMHI.

Caption: Proposed mechanism for the VNS amination of nitroarenes using TMHI.

Experimental Protocols

Protocol 1: Synthesis of this compound (TMHI)

This protocol describes the preparation of the TMHI reagent from commercially available starting materials.[5]

Materials:

-

1,1-Dimethylhydrazine

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (95%)

-

Ice-water bath

-

Round-bottomed flask equipped with a mechanical stirrer

Procedure:

-

In a round-bottomed flask, dissolve 1,1-dimethylhydrazine (1.0 eq, e.g., 4g, 67 mmol) in anhydrous THF (60 mL).[5]

-

Cool the reaction vessel in an ice-water bath.[5]

-

With efficient mechanical stirring, add methyl iodide (1.0 eq, e.g., 9.4g, 67 mmol) dropwise to the solution. A slurry will form immediately and thicken over time, requiring robust stirring.[5]

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Collect the resulting white solid by filtration.

-

Wash the solid with fresh THF and then dry it under vacuum.

-

Recrystallize the crude product from 95% ethanol to yield pure this compound as white plates (Typical yield: 81%).[5] The resulting solid is stable for months at room temperature.[1]

Protocol 2: General Procedure for Amination of Nitroarenes

This protocol provides a typical procedure for the amination of a substituted nitrobenzene.[5]

Materials:

-

Substituted nitroarene (e.g., nitrobenzene)

-

This compound (TMHI)

-

Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)[1]

-

Dimethyl sulfoxide (DMSO), anhydrous (ACS Spectrophotometric Grade, stored over 4Å molecular sieves).[5]

-

Oven-dried glassware

-

CaSO₄ drying tube

Procedure:

-

To a 25 mL oven-dried round-bottomed flask, add the nitroarene (1.0 eq, e.g., 1.29 mmol), TMHI (1.1-1.5 eq), and 7.0 mL of dry DMSO.[5]

-

Stir the mixture until all solids are dissolved. Protect the flask from moisture with a CaSO₄ drying tube.[5]

-

Add potassium tert-butoxide (2.4 eq, e.g., 3.10 mmol) in one portion.[5]

-

Observation: Upon addition of the base, the solution will immediately turn an intense red-orange or nearly black color, and the odor of trimethylamine will be noticeable.[5]

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Quench the reaction by pouring the mixture into 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the aminated nitroarene(s).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and application of TMHI in nitroarene amination.

Caption: General workflow for TMHI synthesis and subsequent amination of nitroarenes.

Data Presentation: Substrate Scope and Yields

The amination of various substituted nitroarenes with TMHI proceeds with good to excellent yields.[1] The reaction typically yields a mixture of ortho and para isomers relative to the nitro group.[1]